molecular formula C6H9F2NO2 B13285813 (2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid

(2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid

Cat. No.: B13285813
M. Wt: 165.14 g/mol
InChI Key: CWWIFJQKJYXFQK-SCSAIBSYSA-N
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Description

(2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid typically involves the use of fluorinated starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method includes the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorostyrenes . This reaction is catalyzed by copper(I) and proceeds under mild conditions to yield the desired fluorinated pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It can be used to study enzyme interactions and protein-ligand binding due to its unique structural properties.

    Industry: It can be used in the production of fine chemicals and pharmaceuticals, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to more potent and specific biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoropyrrolidine-2-carboxylic acid
  • 1-Methyl-4-fluoropyrrolidine-2-carboxylic acid
  • 4,4-Difluoropyrrolidine-2-carboxylic acid

Uniqueness

(2R)-4,4-Difluoro-1-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of two fluorine atoms at the 4-position. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

(2R)-4,4-difluoro-1-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H9F2NO2/c1-9-3-6(7,8)2-4(9)5(10)11/h4H,2-3H2,1H3,(H,10,11)/t4-/m1/s1

InChI Key

CWWIFJQKJYXFQK-SCSAIBSYSA-N

Isomeric SMILES

CN1CC(C[C@@H]1C(=O)O)(F)F

Canonical SMILES

CN1CC(CC1C(=O)O)(F)F

Origin of Product

United States

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